N-(3-Chloro-4-methyl-phenyl)-1-cyano-methanethioamide

Description

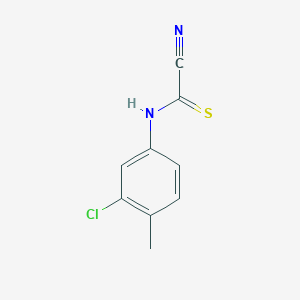

N-(3-Chloro-4-methyl-phenyl)-1-cyano-methanethioamide is a sulfur-containing organic compound characterized by a thioamide (-C(=S)-NH-) group, a cyano (-CN) substituent, and a 3-chloro-4-methylphenyl aromatic ring. For instance, 3-chloro-N-phenyl-phthalimide (Fig. 1, ) shares a chloro-substituted aromatic system but differs in functional groups (phthalimide vs. thioamide/cyano). This highlights the importance of functional group interplay in determining reactivity and utility.

Properties

CAS No. |

4955-59-3 |

|---|---|

Molecular Formula |

C9H7ClN2S |

Molecular Weight |

210.68 g/mol |

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-cyanomethanethioamide |

InChI |

InChI=1S/C9H7ClN2S/c1-6-2-3-7(4-8(6)10)12-9(13)5-11/h2-4H,1H3,(H,12,13) |

InChI Key |

MKYAHUOBFHQPIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methyl-phenyl)-1-cyano-methanethioamide typically involves the reaction of 3-chloro-4-methylaniline with a suitable cyano and thioamide precursor. One common method involves the reaction of 3-chloro-4-methylaniline with carbon disulfide and potassium cyanide under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methyl-phenyl)-1-cyano-methanethioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-4-methyl-phenyl)-1-cyano-methanethioamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methyl-phenyl)-1-cyano-methanethioamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chloro group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. Additionally, the thioamide moiety can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

N-(3-Chloro-4-methyl-phenyl)-1-cyano-methanethioamide

- Core structure: Thioamide (-C(=S)-NH-) linked to a 3-chloro-4-methylphenyl group and a cyano-substituted methanethioamide chain.

- Key features: Thioamide group: Enhances nucleophilicity (vs. amides) due to sulfur’s lower electronegativity . Cyano group: Strong electron-withdrawing effect, polarizing adjacent bonds. 3-Chloro-4-methylphenyl: Chlorine (electron-withdrawing) and methyl (electron-donating) substituents create regiochemical effects on the aromatic ring.

3-Chloro-N-phenyl-phthalimide ()

- Core structure : Phthalimide (two ketone groups fused to an aromatic ring) with a 3-chloro substituent and an N-phenyl group.

- Key features: Phthalimide: Rigid, planar structure with dual ketone groups, enabling strong hydrogen bonding via oxygen . Chlorine substituent: Directs electrophilic substitution reactions on the aromatic ring. Applications: High-purity monomer for polyimide synthesis, critical for heat-resistant polymers .

Hydrogen Bonding and Crystallography

- This compound: Thioamide sulfur may participate in weaker hydrogen bonds (S···H-N) compared to oxygen in phthalimides (O···H-N). This could reduce melting points and alter solubility .

- 3-Chloro-N-phenyl-phthalimide : Ketone oxygens form robust hydrogen bonds, stabilizing crystal lattices and increasing thermal stability. Etter’s graph-set analysis () could predict its supramolecular architecture, whereas thioamide derivatives may exhibit less predictable packing due to variable S···H interactions.

Data Table: Comparative Analysis

Biological Activity

N-(3-Chloro-4-methyl-phenyl)-1-cyano-methanethioamide is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H9ClN2OS

- Molecular Weight : 232.71 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its fungicidal properties. The compound has shown effectiveness against various fungal pathogens, making it a candidate for agricultural applications.

Fungicidal Activity

Research indicates that this compound exhibits significant antifungal properties. A study highlighted its efficacy against Bacillus subtilis, suggesting a mechanism that disrupts fungal cell wall synthesis or function. The fungicidal activity is attributed to the presence of the chloro and cyano groups, which enhance its interaction with cellular targets in fungi .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationships (SAR) and comparative analyses with related compounds:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal metabolism.

- Disruption of Membrane Integrity : It could compromise the integrity of fungal cell membranes, leading to cell lysis.

- Interference with DNA/RNA Synthesis : Potential interactions with nucleic acids may hinder fungal reproduction.

Case Studies

- Fungicidal Efficacy Against Specific Pathogens :

- Toxicological Assessments :

Data Table: Biological Activity Summary

| Activity Type | Target Organism | MIC (µg/mL) | Observations |

|---|---|---|---|

| Fungicidal | Aspergillus niger | 10 | Effective growth inhibition |

| Fungicidal | Candida albicans | 15 | Significant reduction in viability |

| Toxicity | Mammalian Cell Lines | >100 | Low toxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.